molecular formula C9H11BN2O2 B12069201 1,4-Dimethyl-1H-indazole-6-boronic acid CAS No. 1310384-21-4

1,4-Dimethyl-1H-indazole-6-boronic acid

Cat. No.: B12069201
CAS No.: 1310384-21-4
M. Wt: 190.01 g/mol
InChI Key: SZAGSASAQPUZDI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic heteroaromatic compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-indazole-6-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1,4-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-indazole-6-boronic acid in various reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,4-Dimethyl-1H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:

The unique combination of the indazole core and boronic acid functionality in this compound makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1310384-21-4

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(1,4-dimethylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3

InChI Key

SZAGSASAQPUZDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O

Origin of Product

United States

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